Cas no 81142-32-7 (4-(Bromomethyl)-2,6-di-tert-butylpyridine)

4-(Bromomethyl)-2,6-di-tert-butylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-2,6-di-tert-butylpyridine
- 4-(bromomethyl)-2,6-ditert-butylpyridine
- (2,6-di-tert-butyl-4-pyridyl)methylene bromide
- 4-(Bromomethyl)-2,6-di(tert-butyl)pyridine
- D84213
- KRGQGAXLBUQGQP-UHFFFAOYSA-N
- 4-bromomethyl-2,6-di-tert-butylpyridine
- YSCK0231
- FT-0654172
- SCHEMBL6674053
- A840052
- DTXSID30513259
- 4-bromomethyl-2,6-di-t-butylpyridine
- C14H22BrN
- 81142-32-7
- AKOS015891772
- BS-17599
-
- MDL: MFCD09414736
- インチ: InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3
- InChIKey: KRGQGAXLBUQGQP-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=NC(=CC(=C1)CBr)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 283.09400
- どういたいしつりょう: 283.09356g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- 密度みつど: 1.157
- ふってん: 281.8 °C at 760 mmHg
- フラッシュポイント: 281.8 °C at 760 mmHg
- 屈折率: 1.512
- PSA: 12.89000
- LogP: 4.57150
4-(Bromomethyl)-2,6-di-tert-butylpyridine セキュリティ情報
4-(Bromomethyl)-2,6-di-tert-butylpyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(Bromomethyl)-2,6-di-tert-butylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV982-200mg |
4-(Bromomethyl)-2,6-di-tert-butylpyridine |
81142-32-7 | 95+% | 200mg |
1064.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV982-50mg |
4-(Bromomethyl)-2,6-di-tert-butylpyridine |
81142-32-7 | 95+% | 50mg |
425.0CNY | 2021-07-17 | |
Chemenu | CM123909-250mg |
4-(bromomethyl)-2,6-di-tert-butylpyridine |
81142-32-7 | 95% | 250mg |
$136 | 2024-07-23 | |
Chemenu | CM123909-1g |
4-(bromomethyl)-2,6-di-tert-butylpyridine |
81142-32-7 | 95% | 1g |
$333 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SV982-100mg |
4-(Bromomethyl)-2,6-di-tert-butylpyridine |
81142-32-7 | 95+% | 100mg |
666CNY | 2021-05-07 | |
Fluorochem | 067825-1g |
4-(Bromomethyl)-2,6-di-tert-butylpyridine |
81142-32-7 | 95% | 1g |
£344.00 | 2022-03-01 | |
Fluorochem | 067825-250mg |
4-(Bromomethyl)-2,6-di-tert-butylpyridine |
81142-32-7 | 95% | 250mg |
£138.00 | 2022-03-01 | |
TRC | B065370-100mg |
4-(Bromomethyl)-2,6-di-tert-butylpyridine |
81142-32-7 | 100mg |
$ 235.00 | 2022-06-07 | ||
TRC | B065370-500mg |
4-(Bromomethyl)-2,6-di-tert-butylpyridine |
81142-32-7 | 500mg |
$ 775.00 | 2022-06-07 | ||
Alichem | A029182750-1g |
4-(Bromomethyl)-2,6-di-tert-butylpyridine |
81142-32-7 | 95% | 1g |
$400.00 | 2023-09-01 |
4-(Bromomethyl)-2,6-di-tert-butylpyridine 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
4-(Bromomethyl)-2,6-di-tert-butylpyridineに関する追加情報
Introduction to 4-(Bromomethyl)-2,6-di-tert-butylpyridine (CAS No. 81142-32-7)
4-(Bromomethyl)-2,6-di-tert-butylpyridine, identified by the Chemical Abstracts Service Number (CAS No.) 81142-32-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a six-membered ring containing one nitrogen atom. The presence of a bromomethyl group at the 4-position and two tertiary butyl substituents at the 2- and 6-positions imparts unique reactivity and stability, making it a valuable intermediate in synthetic chemistry and drug development.
The structure of 4-(Bromomethyl)-2,6-di-tert-butylpyridine features a pyridine core that is highly electron-deficient due to the nitrogen atom's electronegativity. This property enhances its ability to participate in various chemical reactions, particularly nucleophilic substitution reactions. The bromomethyl group (–CH₂Br) introduces a reactive site for further functionalization, allowing for the introduction of other functional groups such as hydroxyl, amino, or carboxyl groups. This versatility makes it an indispensable tool in medicinal chemistry for constructing complex molecular architectures.
The tert-butyl groups at the 2- and 6-positions provide steric hindrance, which can influence the reactivity and selectivity of the bromomethyl group. This steric protection can be advantageous in multi-step syntheses where regioselectivity is crucial. Additionally, the tert-butyl groups enhance the lipophilicity of the compound, which can be beneficial for its solubility in organic solvents and its potential bioavailability in biological systems.
Recent advancements in pharmaceutical research have highlighted the utility of 4-(Bromomethyl)-2,6-di-tert-butylpyridine in the development of novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in synthesizing small-molecule inhibitors targeting various biological pathways. The bromomethyl functionality allows for easy conjugation with biomolecules such as peptides and proteins, facilitating the creation of probes and drugs designed to interact with specific targets.
In one notable study published in Advanced Synthesis & Catalysis, researchers utilized 4-(Bromomethyl)-2,6-di-tert-butylpyridine to develop a series of pyridine-based ligands for transition metal-catalyzed cross-coupling reactions. These ligands were found to enhance reaction efficiency and selectivity, paving the way for more streamlined synthetic routes in drug discovery. The robustness of the bromomethyl group under various reaction conditions makes it an ideal candidate for such transformations.
The stereochemical properties of 4-(Bromomethyl)-2,6-di-tert-butylpyridine have also been explored in recent years. Researchers have investigated how the presence of bulky tert-butyl groups affects the conformational preferences and reactivity of the molecule. These insights are crucial for designing molecules with specific biological activities by leveraging stereochemical control during synthesis.
Moreover, the compound's potential applications in materials science have not been overlooked. The unique electronic properties of pyridine derivatives make them suitable candidates for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. The bromomethyl functionality allows for further modifications that can tailor the electronic characteristics of these materials, opening up new possibilities for innovation.
The synthesis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Key steps often include halogenation followed by selective functionalization to introduce the bromomethyl group while preserving the integrity of the tert-butyl substituents. Optimizing these synthetic routes is essential to ensure high yields and purity, which are critical for pharmaceutical applications.
In conclusion,4-(Bromomethyl)-2,6-di-tert-butylpyridine (CAS No. 81142-32-7) is a versatile and highly reactive compound with significant implications in pharmaceutical chemistry and beyond. Its unique structural features make it an invaluable intermediate for constructing complex molecules with tailored biological activities. As research continues to uncover new applications for this compound,4-(Bromomethyl)-2,6-di-tert-butylpyridine is poised to remain at the forefront of chemical innovation.
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